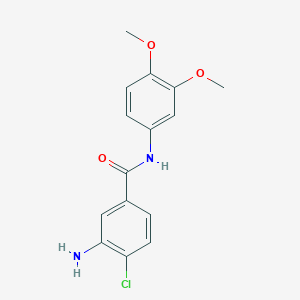
3-amino-4-chloro-N-(3,4-dimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-chloro-N-(3,4-dimethoxyphenyl)benzamide is an organic compound with the molecular formula C15H15ClN2O3 and a molecular weight of 306.74 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-(3,4-dimethoxyphenyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-chloro-3-nitrobenzoic acid, undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-4-chloro-N-(3,4-dimethoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution of the chloro group can result in various substituted benzamides .
Applications De Recherche Scientifique
3-amino-4-chloro-N-(3,4-dimethoxyphenyl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and materials.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-amino-4-chloro-N-(3,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-4-chloro-N-(2,4-dimethoxyphenyl)benzamide
- 3-amino-4-chloro-N-(3,5-dimethoxyphenyl)benzamide
- 3-amino-4-chloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide
Uniqueness
3-amino-4-chloro-N-(3,4-dimethoxyphenyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and chloro groups allows for diverse chemical modifications, while the dimethoxyphenyl moiety enhances its binding affinity to various biological targets .
Propriétés
Formule moléculaire |
C15H15ClN2O3 |
|---|---|
Poids moléculaire |
306.74 g/mol |
Nom IUPAC |
3-amino-4-chloro-N-(3,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-13-6-4-10(8-14(13)21-2)18-15(19)9-3-5-11(16)12(17)7-9/h3-8H,17H2,1-2H3,(H,18,19) |
Clé InChI |
MDKNVXBSJPSQOW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


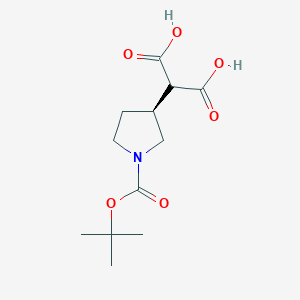


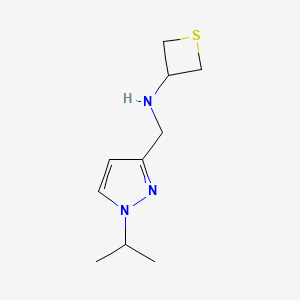
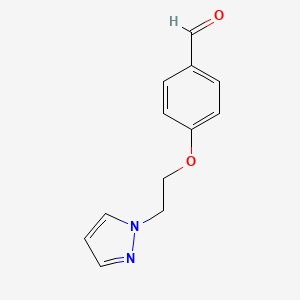

![1-Bromo-3-cyclopropyl-5,7-dimethyl-7,8-dihydroimidazo[1,5-a]pyrazin-6(5H)-one](/img/structure/B12991594.png)

![S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B12991605.png)
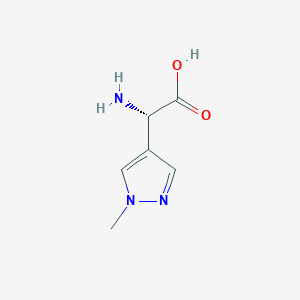

![tert-Butyl 1-ethynyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12991629.png)


